

Dodecyl Isobutyrate: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dodecyl isobutyrate*

Cat. No.: B1330305

[Get Quote](#)

Introduction

Dodecyl isobutyrate (also known as lauryl isobutyrate) is an organic compound classified as a fatty acid ester. It is formed from the esterification of dodecanol (lauryl alcohol) and isobutyric acid. Primarily, it has been utilized in the fragrance and flavor industry for its faint, oily, and fruity aroma.^[1] However, the structural components of **dodecyl isobutyrate**—a long alkyl chain and a short-chain fatty acid—suggest that it may possess other biological activities of interest to the pharmaceutical and drug development sectors.

Short-chain fatty acids (SCFAs) like butyrate and isobutyrate are known to have a range of biological effects, including anti-inflammatory and anticancer properties.^{[2][3][4][5][6][7]} The dodecyl ester functionalization significantly increases the lipophilicity of the parent isobutyric acid, which could potentially enhance its cellular uptake and alter its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive review of the available literature on **dodecyl isobutyrate**, focusing on its chemical and physical properties, synthesis, and what can be inferred about its biological activity, metabolism, and toxicology from related compounds. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of **dodecyl isobutyrate** in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **dodecyl isobutyrate** is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental studies.

Table 1: Chemical and Physical Properties of **Dodecyl Isobutyrate**

Property	Value	Reference
Molecular Formula	$C_{16}H_{32}O_2$	[1]
Molecular Weight	256.43 g/mol	[1]
CAS Number	6624-71-1	[1]
Appearance	Colorless clear liquid (estimated)	[1]
Specific Gravity	0.854 - 0.860 @ 20°C	[1]
Refractive Index	1.432 - 1.436 @ 20°C	[1]
Boiling Point	299.00 °C @ 760.00 mm Hg	[1]
Flash Point	274.00 °F (134.44 °C)	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1]
logP (o/w)	6.743 (estimated)	[1]
Vapor Pressure	0.001 mmHg @ 25.00 °C (estimated)	[1]

Synthesis of Dodecyl Isobutyrate

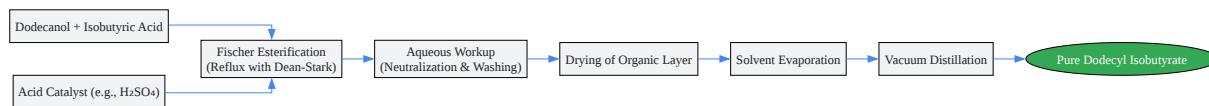
The synthesis of **dodecyl isobutyrate** can be achieved through several standard esterification methods. The most common laboratory-scale synthesis is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Alternatively, enzymatic synthesis offers a greener and more specific route.

Experimental Protocol: Fischer Esterification of Dodecanol with Isobutyric Acid

This protocol is a representative method for the synthesis of **dodecyl isobutyrate** based on general Fischer esterification procedures.[\[8\]](#)

Materials:

- Dodecanol (1-dodecanol)
- Isobutyric acid
- Sulfuric acid (concentrated, as catalyst)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent (e.g., toluene or hexane)
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus


Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanol (1 molar equivalent) and isobutyric acid (1.2 molar equivalents) in a suitable solvent like toluene.

- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture with stirring.
- Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (dodecanol) is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **dodecyl isobutyrate** can be purified by vacuum distillation to yield the final product.

Enzymatic Synthesis

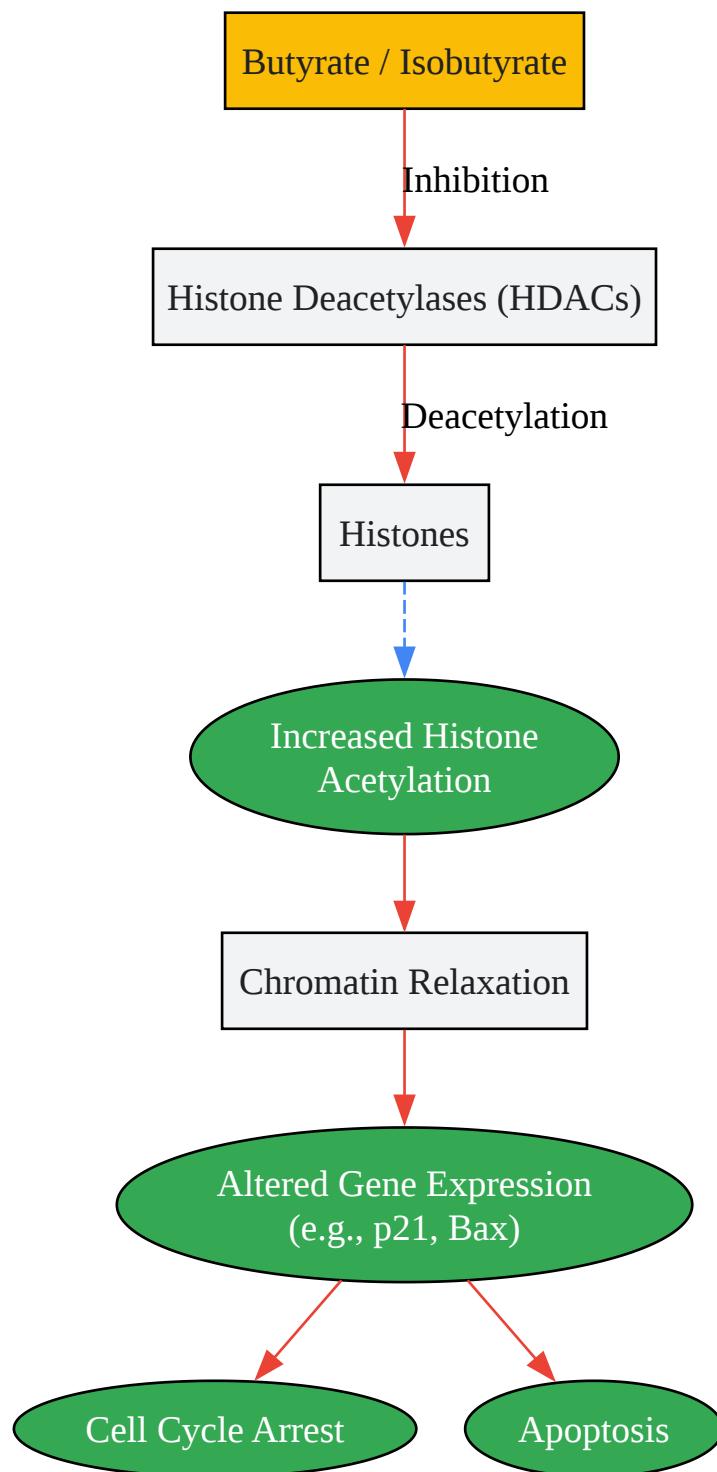
Enzymatic synthesis of esters, including those similar to **dodecyl isobutyrate**, is often performed using immobilized lipases in a non-aqueous medium.[9][10][11][12] This method offers high selectivity and milder reaction conditions. A general procedure would involve incubating dodecanol and isobutyric acid with an immobilized lipase (such as *Candida antarctica* lipase B) in an organic solvent like hexane or in a solvent-free system at a controlled temperature.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical synthesis of **dodecyl isobutyrate**.

Biological Activity and Potential Applications

Direct studies on the biological activity of **dodecyl isobutyrate** are scarce in the published literature. However, the well-documented effects of its parent compound, isobutyric acid (as isobutyrate), and other short-chain fatty acids (SCFAs) provide a strong rationale for investigating its potential pharmacological properties.


Anticancer and Apoptotic Effects of Butyrate and Other SCFAs

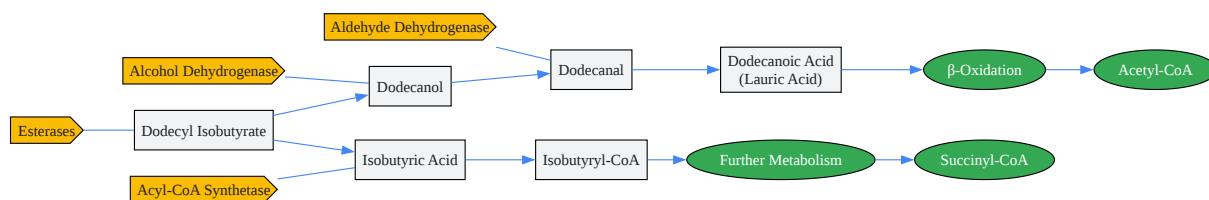
Butyrate, a close structural analog of isobutyrate, is a well-known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.^{[3][7]} Studies have demonstrated the pro-apoptotic effects of butyrate and other SCFAs in colon and breast cancer cells.^{[3][7][13]} For instance, sodium butyrate has been shown to inhibit the growth of human breast cancer cell lines in a dose- and time-dependent manner, associated with a block in the G2/M phase of the cell cycle and induction of apoptosis in estrogen-receptor positive cells.^[7]

Table 2: Reported Biological Effects of Butyrate and Other Short-Chain Fatty Acids on Cancer Cell Lines

Cell Line	Compound	Effect	Reference
HCT 116 (Colon Cancer)	n-Butyrate	Reversible growth inhibition	[3]
VACO 5 (Colon Cancer)	n-Butyrate	Induction of apoptosis	[3]
HT-29 & CaCO2 (Colon Cancer)	Butyrate, Propionate	Time- and concentration-dependent apoptosis	[13]
MCF7, T47D, MDA-MB-231, BT20 (Breast Cancer)	Sodium Butyrate	Growth inhibition, G2/M cell cycle block, apoptosis (in ER+ cells)	[7]
T47D (Breast Cancer)	Pinostrobin butyrate	Increased cytotoxic activity compared to parent compound	[14]

The esterification of isobutyric acid with dodecanol to form **dodecyl isobutyrate** would likely alter its biological activity. The long alkyl chain increases lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability and cellular accumulation. This could lead to a more potent or sustained biological effect compared to isobutyric acid alone.

[Click to download full resolution via product page](#)


Caption: Putative mechanism of action of butyrate/isobutyrate via HDAC inhibition.

Metabolism and Toxicology

Proposed Metabolic Pathway

There is no direct research on the metabolic pathway of **dodecyl isobutyrate**. However, it is reasonable to hypothesize that it would be metabolized by esterases into its constituent parts: dodecanol and isobutyric acid. The subsequent metabolism of these two compounds is well-characterized.

- **Dodecanol Metabolism:** Dodecanol (lauryl alcohol) is oxidized to dodecanal, which is further oxidized to dodecanoic acid (lauric acid). Dodecanoic acid then enters the beta-oxidation pathway to be broken down into acetyl-CoA units for energy production.[15][16]
- **Isobutyric Acid Metabolism:** Isobutyric acid is a branched-chain fatty acid. Its metabolism involves conversion to isobutyryl-CoA, which is then further metabolized through a series of enzymatic steps to eventually form succinyl-CoA, an intermediate of the citric acid cycle.

[Click to download full resolution via product page](#)

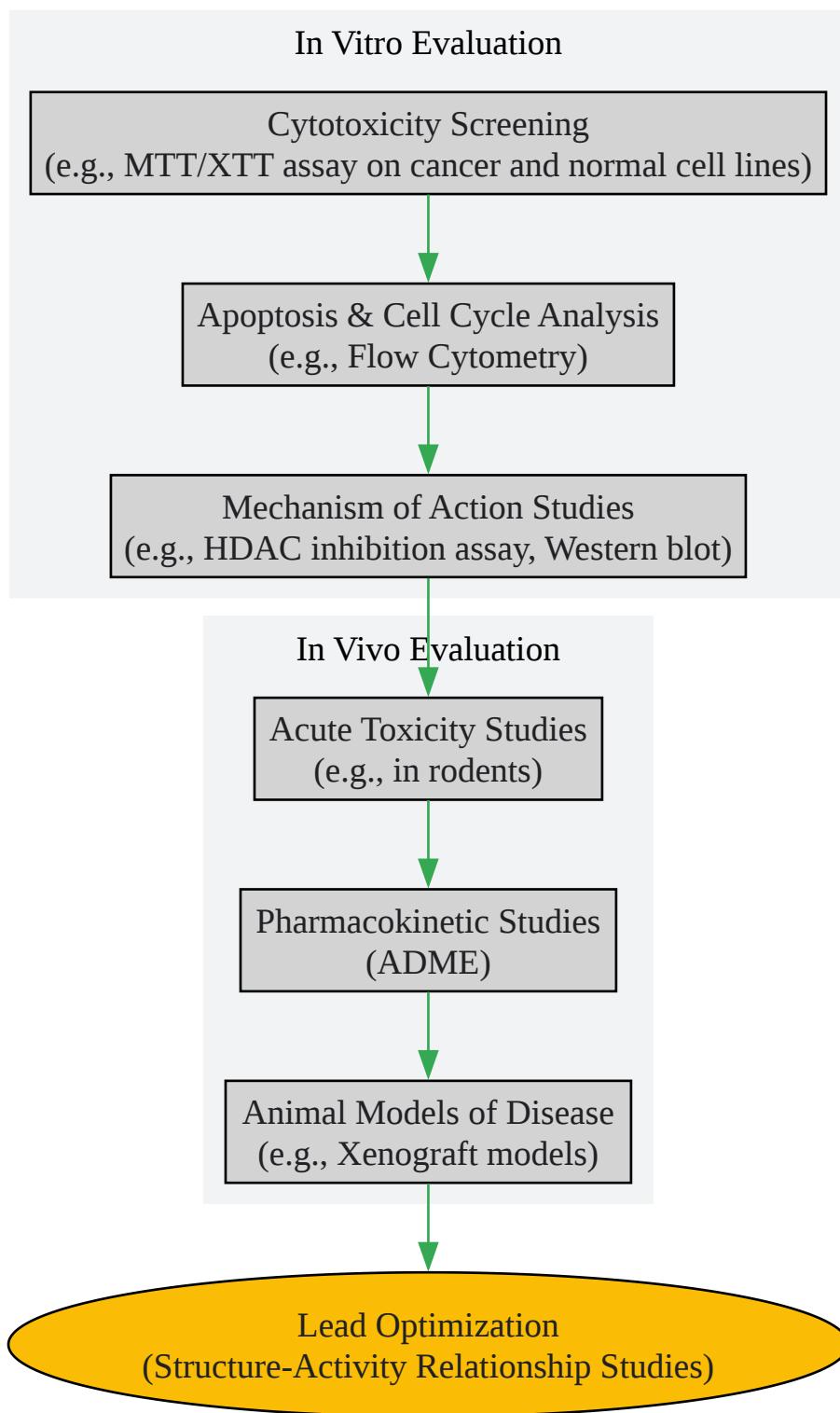
Caption: Proposed metabolic pathway of **dodecyl isobutyrate**.

Toxicology

Specific toxicological studies on **dodecyl isobutyrate** are not readily available. However, data from related compounds can provide an initial assessment of its potential safety profile.

Table 3: Toxicological Data for Related Compounds

Compound	Data	Reference
Lauryl Laurate	GHS Classification: Not classified as hazardous. EPA Safer Chemical: Verified to be of low concern.	[17][18]
Lauryl Stearate	GHS Classification: Not classified as hazardous.	[19]
Sodium Dodecyl Sulfate (SLS)	Acute Oral LD ₅₀ (rats): 600 - 1,288 mg/kg. Can cause skin and eye irritation.	[20]
Magnesium Isobutyrate	Not found to be mutagenic, clastogenic, or aneuploidogenic in <i>in vitro</i> genotoxicity assays.	[21]


Based on the low toxicity profile of similar long-chain fatty acid esters like lauryl laurate and lauryl stearate, it is plausible that **dodecyl isobutyrate** would also exhibit low acute toxicity.[17] [19] However, the potential for skin or eye irritation, as seen with other dodecyl-containing compounds like SLS, should be considered.[20] The isobutyrate moiety is not expected to pose a significant genotoxic risk.[21]

Future Research and Drug Development Context

The lack of direct biological data for **dodecyl isobutyrate** presents an opportunity for novel research. A systematic evaluation of its potential as a therapeutic agent is warranted.

Proposed Experimental Workflow for Preclinical Evaluation

The following workflow outlines a logical progression for the investigation of **dodecyl isobutyrate** in a drug discovery context.

[Click to download full resolution via product page](#)**Caption:** Proposed workflow for the preclinical evaluation of **dodecyl isobutyrate**.

Conclusion

Dodecyl isobutyrate is a compound with well-defined chemical and physical properties, primarily used in the fragrance industry. While direct research into its pharmacological activity is lacking, the known biological effects of its constituent parts—dodecanol and isobutyric acid—suggest that it may hold untapped potential as a therapeutic agent. The increased lipophilicity conferred by the dodecyl chain could enhance the cellular activity of the isobutyrate moiety, which is known to possess anticancer properties.

This technical guide has summarized the available information on **dodecyl isobutyrate** and provided a framework for its further investigation. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its biological effects in relevant *in vitro* and *in vivo* models. Such studies will be crucial in determining whether **dodecyl isobutyrate** or related structures could be developed into novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dodecyl isobutyrate, 6624-71-1 [thegoodsentscompany.com]
- 2. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]
- 5. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 7. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpб-us-e1.wpmucdn.com [bpб-us-e1.wpmucdn.com]

- 9. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 13. Possible mechanisms involved in apoptosis of colon tumor cell lines induced by deoxycholic acid, short-chain fatty acids, and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of dodecyldimethylamine by Pseudomonas MA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lauryl Laureate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]
- 19. Lauryl Stearate | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dodecyl Isobutyrate: A Comprehensive Technical Review for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330305#literature-review-of-dodecyl-isobutyrate-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com